molecular formula C6H15ClN2O5 B11748974 (2R,3S,4R,5S,6E)-5-Amino-6-(N-hydroxyimino)hexane-1,2,3,4-tetrol hydrochloride

(2R,3S,4R,5S,6E)-5-Amino-6-(N-hydroxyimino)hexane-1,2,3,4-tetrol hydrochloride

Cat. No.: B11748974
M. Wt: 230.65 g/mol
InChI Key: FBSKNFHFTDIXRN-ALBCHYMBSA-N
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Description

(2R,3S,4R,5S,6E)-5-Amino-6-(N-hydroxyimino)hexane-1,2,3,4-tetrol hydrochloride is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5S,6E)-5-Amino-6-(N-hydroxyimino)hexane-1,2,3,4-tetrol hydrochloride typically involves multiple steps, including the formation of the hexane backbone, introduction of amino and hydroxyimino groups, and subsequent purification. Common reagents used in the synthesis include amino acids, hydroxylamine, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5S,6E)-5-Amino-6-(N-hydroxyimino)hexane-1,2,3,4-tetrol hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups.

    Reduction: Reduction of hydroxyimino groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,4R,5S,6E)-5-Amino-6-(N-hydroxyimino)hexane-1,2,3,4-tetrol hydrochloride is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a precursor for drug development, particularly in designing molecules that target specific enzymes or receptors.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5S,6E)-5-Amino-6-(N-hydroxyimino)hexane-1,2,3,4-tetrol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, and covalent modifications with target molecules, influencing their activity and function. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4R,5S,6E)-5-Amino-6-(N-hydroxyimino)hexane-1,2,3,4-tetrol: Lacks the hydrochloride component, affecting its solubility and reactivity.

    (2R,3S,4R,5S,6E)-5-Amino-6-(N-hydroxyimino)hexane-1,2,3,4-tetrol acetate: Contains an acetate group instead of hydrochloride, altering its chemical properties.

Uniqueness

(2R,3S,4R,5S,6E)-5-Amino-6-(N-hydroxyimino)hexane-1,2,3,4-tetrol hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyimino groups

Properties

Molecular Formula

C6H15ClN2O5

Molecular Weight

230.65 g/mol

IUPAC Name

(2R,3S,4R,5S,6Z)-5-amino-6-hydroxyiminohexane-1,2,3,4-tetrol;hydrochloride

InChI

InChI=1S/C6H14N2O5.ClH/c7-3(1-8-13)5(11)6(12)4(10)2-9;/h1,3-6,9-13H,2,7H2;1H/b8-1-;/t3-,4+,5+,6+;/m0./s1

InChI Key

FBSKNFHFTDIXRN-ALBCHYMBSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](/C=N\O)N)O)O)O)O.Cl

Canonical SMILES

C(C(C(C(C(C=NO)N)O)O)O)O.Cl

Origin of Product

United States

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